

# A Comprehensive Technical Guide to the Physical Properties of 2-Amino-4-bromobenzaldehyde

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## Compound of Interest

Compound Name: 2-Amino-4-bromobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **2-Amino-4-bromobenzaldehyde**, an important intermediate in organic and pharmaceutical synthesis. The information is presented to support laboratory research, chemical synthesis, and drug development activities.

## Core Physical and Chemical Properties

**2-Amino-4-bromobenzaldehyde** is a substituted aromatic aldehyde containing both an amine and a bromine functional group. These features make it a versatile building block in the synthesis of more complex molecules.<sup>[1][2]</sup> Its key physical and chemical data are summarized below.

Property	Value	Source
CAS Number	59278-65-8	[1][3][4]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO	[1][3][4]
Molecular Weight	200.03 g/mol	[1][4]
Melting Point	85 °C	[1][3]
Boiling Point	317.1 ± 32.0 °C (Predicted)	[1][3]
Density	1.672 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][3]
Flash Point	145.6 ± 25.1 °C	[3]
Refractive Index	1.675	[3]
Polar Surface Area	43.09 Å <sup>2</sup>	[3]
LogP	2.425	[3]

## Experimental Protocols

The following sections detail the experimental procedures for the synthesis of **2-Amino-4-bromobenzaldehyde** and general methods for the determination of its key physical properties.

### 2.1. Synthesis of 2-Amino-4-bromobenzaldehyde

A two-step synthesis method for **2-Amino-4-bromobenzaldehyde** starting from 2-amino-4-bromobenzoic acid has been reported.[1]

#### Step 1: Synthesis of (2-amino-4-bromophenyl)methanol

- To a solution of 300 mL of tetrahydrofuran (THF), add 60 g of sodium borohydride (NaBH<sub>4</sub>) and stir mechanically.
- In an ice water bath, add 100 g of 2-amino-4-bromobenzoic acid to the solution.
- Slowly add 27 mL of boron trifluoride ethyl ether solution dropwise, maintaining the temperature below 20 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and react overnight, or until the starting material is consumed.
- Quench the reaction by the dropwise addition of 300 mL of methanol (MeOH).
- Add 200 mL of 5N sodium hydroxide (NaOH) and stir for approximately 30 minutes.
- Remove the organic solvent by rotary evaporation.
- Cool the remaining aqueous solution to room temperature to allow for the precipitation of the solid product.
- Filter the precipitate to obtain approximately 60 g of crude (2-amino-4-bromophenyl)methanol.[\[1\]](#)

#### Step 2: Synthesis of **2-Amino-4-bromobenzaldehyde**

- To 1 L of dichloromethane, add the 60 g of (2-amino-4-bromophenyl)methanol obtained in the previous step and 300 g of manganese dioxide.
- Stir the mixture mechanically and allow it to react overnight.
- Filter the reaction mixture through diatomite.
- Purify the filtrate by column chromatography using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent.
- This process yields approximately 40 g of **2-Amino-4-bromobenzaldehyde**.[\[1\]](#)

#### 2.2. General Protocol for Melting Point Determination

The melting point of a solid compound like **2-Amino-4-bromobenzaldehyde** can be determined using a standard melting point apparatus.

- Ensure the sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

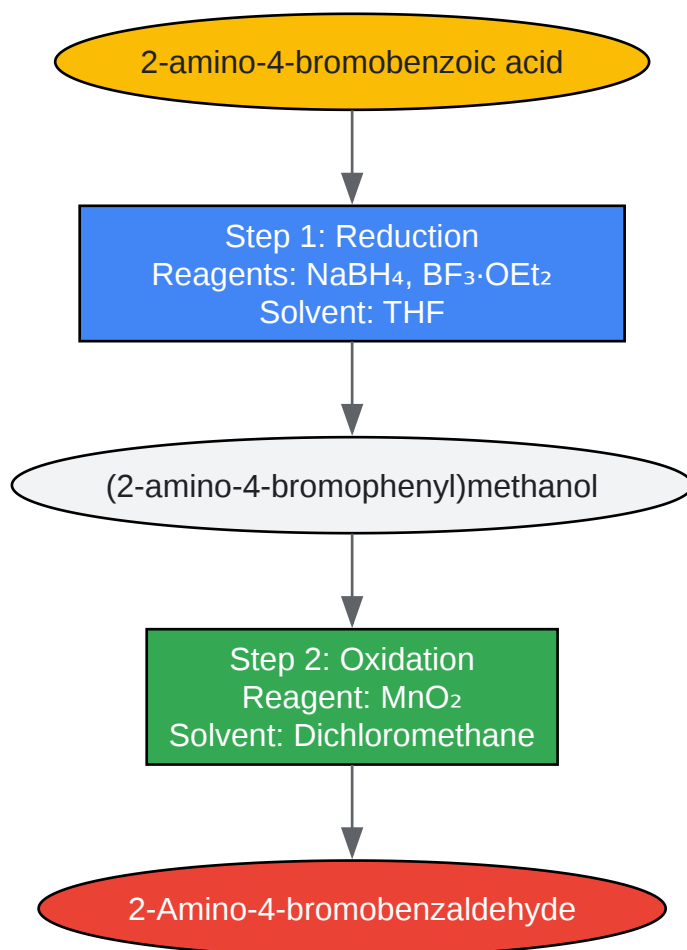
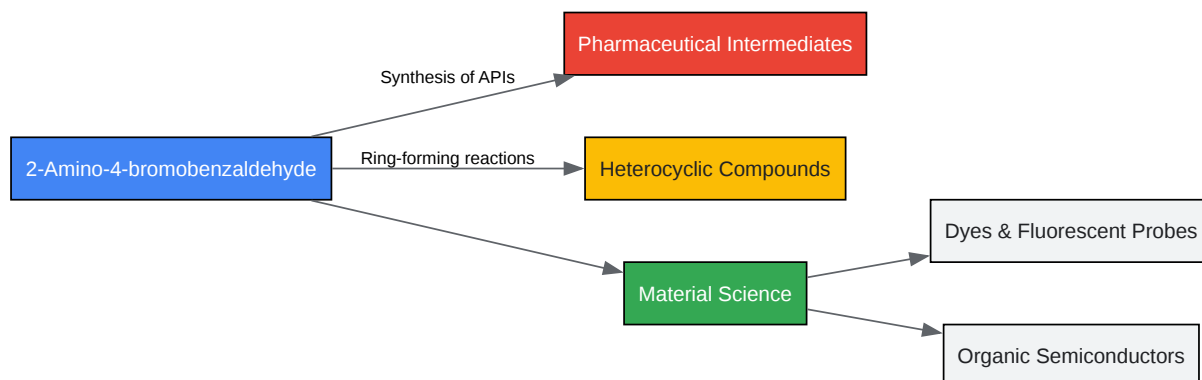
### 2.3. General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation.

- <sup>1</sup>H NMR Spectroscopy: A reported <sup>1</sup>H NMR spectrum for **2-Amino-4-bromobenzaldehyde** in CDCl<sub>3</sub> shows the following chemical shifts (δ) in ppm: 6.72-6.75 (d, 1H), 7.23 (bs, 2H), 7.38-7.42 (dd, 1H), 7.72-7.73 (d, 1H), 9.77 (s, 1H).<sup>[1]</sup>

## Applications and Synthetic Utility

**2-Amino-4-bromobenzaldehyde** is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and materials science fields.<sup>[1][2]</sup> Its bifunctional nature, with both an aldehyde and an amino group, allows for a range of chemical transformations.<sup>[2]</sup>



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